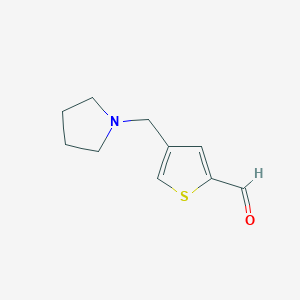

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-7-10-5-9(8-13-10)6-11-3-1-2-4-11/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJHCFLKVCPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602366 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893745-81-8 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule serves as a versatile scaffold and building block for creating more complex pharmaceutical agents, particularly in neuropharmacology.[1] The synthetic strategy detailed herein is a robust two-step process commencing from commercially available 4-methylthiophene-2-carbaldehyde. The core transformations involve a regioselective free-radical bromination of the methyl group, followed by a nucleophilic substitution with pyrrolidine. This document elaborates on the mechanistic underpinnings of each step, provides validated, step-by-step experimental protocols, and offers insights into process optimization and troubleshooting, tailored for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Strategic Rationale

Thiophene-2-carbaldehyde derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[2][3][4] The introduction of an aminomethyl side chain, such as the pyrrolidin-1-ylmethyl group at the C4 position, imparts unique physicochemical properties, enhancing the molecule's potential for protein-ligand interactions and improving its pharmacokinetic profile. The target compound, this compound, is a valuable intermediate for synthesizing novel therapeutics and advanced organic materials.[1]

The synthetic approach is predicated on a logical retrosynthetic analysis, which identifies 4-(bromomethyl)thiophene-2-carbaldehyde as the key intermediate. This intermediate is readily accessible from 4-methylthiophene-2-carbaldehyde, a commercially available starting material.[5][6] This strategy is advantageous due to its high efficiency, use of standard laboratory reagents, and predictable regioselectivity.

Synthetic Pathway Overview

The synthesis is executed in two primary stages:

-

Free-Radical Bromination: Selective bromination of the 4-methyl group on the thiophene ring to create a reactive benzylic-type bromide.

-

Nucleophilic Substitution: Introduction of the pyrrolidine moiety via an S(_N)2 reaction with the brominated intermediate.

The complete workflow is illustrated below.

Figure 1: Overall synthetic workflow for the target compound.

Experimental Protocols & Mechanistic Discussion

Step 1: Synthesis of 4-(Bromomethyl)thiophene-2-carbaldehyde

Principle: This transformation leverages a free-radical halogenation mechanism. N-Bromosuccinimide (NBS) serves as a source of a low concentration of molecular bromine (Br(_2)), which is essential for the reaction's selectivity. A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate radicals that initiate a chain reaction. The reaction selectively targets the methyl group because the resulting thiophen-4-ylmethyl radical is stabilized by resonance with the thiophene ring, analogous to a benzylic radical. This energetic preference prevents competitive bromination on the aromatic ring itself under these conditions.

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylthiophene-2-carbaldehyde (1.0 eq.).

-

Add a suitable solvent, such as carbon tetrachloride (CCl(_4)) or acetonitrile (CH(_3)CN).

-

Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (approx. 0.02-0.05 eq.).

-

Heat the reaction mixture to reflux (approx. 77°C for CCl(_4)) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)).

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data Summary:

| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Purpose |

| 4-Methylthiophene-2-carbaldehyde | 1.0 | 1.26 g | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 | 1.87 g | Brominating Agent |

| AIBN | 0.02 | 33 mg | Radical Initiator |

| Carbon Tetrachloride (CCl(_4)) | - | 50 mL | Solvent |

| Reaction Temperature | - | ~77 °C (Reflux) | Thermal Activation |

| Reaction Time | - | 2 - 4 hours | To reach completion |

| Expected Yield | - | - | 85-95% (Crude) |

Step 2:

Principle: This step is a classic bimolecular nucleophilic substitution (S(_N)2) reaction. Pyrrolidine, a secondary amine, acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group.[7] The bromide ion is displaced as a leaving group. Using an excess of pyrrolidine (typically 2.2 equivalents or more) is crucial. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen bromide (HBr) generated in situ, preventing the protonation of the unreacted amine and driving the reaction to completion.

Detailed Protocol:

-

Dissolve the crude 4-(bromomethyl)thiophene-2-carbaldehyde (1.0 eq.) from the previous step in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add pyrrolidine (2.2 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water and then a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) to remove the pyrrolidinium hydrobromide salt.

-

Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

Quantitative Data Summary:

| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Purpose |

| 4-(Bromomethyl)thiophene-2-carbaldehyde | 1.0 | 2.05 g | Electrophile |

| Pyrrolidine | 2.2 | 1.65 mL (1.56 g) | Nucleophile & Base |

| Dichloromethane (DCM) | - | 50 mL | Solvent |

| Reaction Temperature | - | 0 °C to Room Temp. | Control Reaction Rate |

| Reaction Time | - | 3 - 6 hours | To reach completion |

| Expected Yield | - | - | 70-85% (After Purification) |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), two thiophene ring protons, a singlet for the methylene bridge (-CH(_2)-), and multiplets for the pyrrolidine protons.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, thiophene carbons, the methylene bridge carbon, and the pyrrolidine carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (C(_10)H(_13)NOS) should be observed.

Safety and Handling

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl(_4)): Is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like acetonitrile or conduct the reaction with extreme caution in a closed system.

-

Pyrrolidine: Is a flammable, corrosive, and volatile liquid. Handle exclusively in a fume hood and wear appropriate PPE.

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to obtain this compound with good overall yield. The methodology employs standard organic transformations and readily available reagents, making it highly accessible for laboratory-scale synthesis. The insights into the reaction mechanisms and detailed protocols serve as a robust foundation for researchers aiming to utilize this valuable heterocyclic building block in the fields of drug discovery and materials science.

References

-

Clarke, K., & Scrowston, R. M. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. [Link]

-

Farooq, U., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link]

-

Deshmukh, M. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

-

Mohanakrishnan, A. K., & Prakash, G. K. (2013). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Indian Journal of Chemistry - Section B. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

Shaaban, M. R., et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. RSC Advances. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ChemBK. THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS. [Link]

- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

Samiyappan, V., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]

-

Pews, R. G., & Turner, J. O. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. 4-Bromothiophene-2-carbaldehyde. [Link]

- Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.

-

ResearchGate. How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

-

RSC Publishing. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. [Link]

-

National Institutes of Health. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. [Link]

-

Research Square. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. [Link]

-

Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

-

National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

Stenutz. 4-methylthiophene-2-carboxaldehyde. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde. This heterocyclic compound, bearing a thiophene-2-carbaldehyde core functionalized with a pyrrolidinomethyl group at the 4-position, is a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its characteristics and outlines its synthetic pathway, primarily through the Mannich reaction. Furthermore, it explores the compound's reactivity and its prospective utility in the development of novel therapeutics and functional organic materials.

Introduction

This compound is a substituted thiophene derivative that has garnered interest within the scientific community for its potential as a scaffold in the design of complex organic molecules.[1] The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring and its unique electronic properties. The incorporation of an aldehyde at the 2-position and a pyrrolidinomethyl side chain at the 4-position introduces multiple points for chemical modification, making it a valuable intermediate for creating diverse chemical libraries. The pyrrolidine moiety can enhance the solubility and bioavailability of parent compounds, a crucial aspect in drug development.[2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough review of available data from chemical suppliers and literature provides the following physicochemical information for this compound. It is important to note that experimentally determined data such as melting point, boiling point, and precise solubility parameters are not widely reported in peer-reviewed literature and the following information is primarily sourced from supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 893745-81-8 | [1][3][4] |

| Molecular Formula | C₁₀H₁₃NOS | [1][5] |

| Molecular Weight | 195.28 g/mol | [1][4] |

| Appearance | Dark brown liquid | [1] |

| Purity | ≥ 95% (Assay) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere, in a dark place | [1][4] |

Spectral Data Interpretation (Predicted)

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aldehyde proton (likely a singlet around 9.8-10.0 ppm), two distinct signals for the thiophene ring protons, a singlet for the methylene bridge protons, and multiplets for the pyrrolidine ring protons.

-

¹³C NMR: The spectrum would feature a resonance for the carbonyl carbon of the aldehyde (typically in the 180-190 ppm region), signals for the sp²-hybridized carbons of the thiophene ring, a signal for the methylene bridge carbon, and resonances for the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1670-1690 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 195, with fragmentation patterns corresponding to the loss of the pyrrolidinomethyl side chain or the formyl group.

Synthesis and Reactivity

The primary and most logical synthetic route to this compound is the Mannich reaction . This powerful three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[6]

The Mannich Reaction: A Mechanistic Overview

The Mannich reaction involves the reaction of a compound containing an active hydrogen atom with formaldehyde and a secondary amine, in this case, pyrrolidine.[6] The generally accepted mechanism proceeds as follows:

-

Formation of the Eschenmoser-like salt precursor: Pyrrolidine reacts with formaldehyde to form an intermediate aminomethanol, which then dehydrates to form the electrophilic N,N-dimethyleniminium ion (an Eschenmoser-like salt precursor).[6]

-

Electrophilic substitution on the thiophene ring: The electron-rich thiophene ring of thiophene-2-carbaldehyde acts as the nucleophile, attacking the iminium ion. The substitution occurs at the 4-position, which is activated for electrophilic attack.

Diagram 1: Proposed Synthesis via the Mannich Reaction

Caption: Synthetic pathway of this compound.

Experimental Protocol (Generalized)

-

Reaction Setup: To a solution of thiophene-2-carbaldehyde in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of pyrrolidine and a slight excess of aqueous formaldehyde.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by neutralizing any acid catalyst and extracting the product with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional components:

-

Thiophene Ring: The thiophene ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of subsequent reactions. It can also participate in various metal-catalyzed cross-coupling reactions.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and hydrazones. It can also participate in Wittig-type reactions and other C-C bond-forming reactions.

-

Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring imparts basicity to the molecule and can be quaternized to form ammonium salts.

Applications in Research and Development

This compound is a valuable intermediate with potential applications in several areas of chemical and pharmaceutical research.

Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug design. Thiophene-containing molecules exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8] The introduction of the pyrrolidinomethyl group via the Mannich reaction can enhance the pharmacological profile of a lead compound by improving its solubility and ability to interact with biological targets.[2] This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic value, particularly in areas such as neuropharmacology.[1]

Diagram 2: Application Workflow in Drug Discovery

Caption: Role as a building block in a drug discovery pipeline.

Materials Science

The thiophene core is a fundamental building block for conductive polymers and organic electronic materials. The aldehyde functionality of this compound allows for its incorporation into larger conjugated systems through polymerization or condensation reactions.[1] The resulting materials could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyrrolidine group may also influence the processing and solubility of these materials.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Its synthesis via the well-established Mannich reaction provides a reliable route to this functionalized thiophene derivative. The presence of multiple reactive sites—the thiophene ring, the aldehyde group, and the pyrrolidine nitrogen—offers a rich platform for the development of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data in the public domain is currently limited, this guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their research endeavors. Further investigation into its specific reaction pathways and the biological and material properties of its derivatives is warranted.

References

-

SUST Repository. Mannich Reaction. [Link]

-

Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. [Link]

-

Scribd. Mannich Reaction. [Link]

-

ResearchGate. The Mannich Reaction. [Link]

-

National Institutes of Health. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

- 1. 893745-81-8|this compound|BLD Pharm [bldpharm.com]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. usbio.net [usbio.net]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] The unique arrangement of a thiophene core, an aldehyde functional group, and a pyrrolidine moiety presents a distinct spectroscopic fingerprint. This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding of the molecule's structure and properties.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with its distinct functional groups, gives rise to predictable and interpretable spectroscopic data. Understanding the interplay of these groups is key to a comprehensive analysis.

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and the electronic environment of the atoms. The data presented here is predicted based on the analysis of similar substituted thiophene compounds.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the thiophene ring protons, and the protons of the pyrrolidin-1-ylmethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the electron-donating nature of the pyrrolidin-1-ylmethyl group.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | Aldehyde (-CHO) |

| ~7.75 | d | 1H | Thiophene H5 |

| ~7.20 | d | 1H | Thiophene H3 |

| ~3.80 | s | 2H | Methylene (-CH₂-) |

| ~2.60 | m | 4H | Pyrrolidine (-CH₂-N-CH₂-) |

| ~1.80 | m | 4H | Pyrrolidine (-CH₂-CH₂-) |

Interpretation:

-

Aldehyde Proton (~9.90 ppm): The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. This is a characteristic chemical shift for aldehyde protons on an aromatic ring.[5][6]

-

Thiophene Protons (~7.75 and ~7.20 ppm): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The H5 proton is anticipated to be further downfield than the H3 proton due to the deshielding effect of the adjacent aldehyde group.

-

Methylene Protons (~3.80 ppm): The methylene protons connecting the thiophene ring to the pyrrolidine ring are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Pyrrolidine Protons (~2.60 and ~1.80 ppm): The protons of the pyrrolidine ring are expected to appear as multiplets. The protons adjacent to the nitrogen atom (~2.60 ppm) will be more deshielded than the other two sets of methylene protons (~1.80 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~183.0 | Aldehyde Carbonyl (C=O) |

| ~145.0 | Thiophene C2 |

| ~142.0 | Thiophene C4 |

| ~136.0 | Thiophene C5 |

| ~128.0 | Thiophene C3 |

| ~58.0 | Methylene (-CH₂-) |

| ~54.0 | Pyrrolidine (-CH₂-N-CH₂-) |

| ~23.5 | Pyrrolidine (-CH₂-CH₂-) |

Interpretation:

-

Aldehyde Carbonyl Carbon (~183.0 ppm): The carbonyl carbon of the aldehyde is expected to be the most downfield signal in the spectrum.[5]

-

Thiophene Carbons (~128.0 - 145.0 ppm): The four carbons of the thiophene ring are expected to appear in the aromatic region. The carbons attached to the substituents (C2 and C4) will have distinct chemical shifts compared to the unsubstituted carbons (C3 and C5).

-

Methylene Carbon (~58.0 ppm): The carbon of the methylene bridge is expected to be in the typical range for a carbon attached to an aromatic ring and a nitrogen atom.

-

Pyrrolidine Carbons (~54.0 and ~23.5 ppm): The carbons of the pyrrolidine ring will have characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1540 | Medium | C=C stretch (thiophene) |

| ~1150 | Medium | C-N stretch (amine) |

Interpretation:

-

C-H Stretches: The spectrum is expected to show C-H stretching vibrations for the aliphatic protons of the pyrrolidin-1-ylmethyl group in the 2960-2850 cm⁻¹ region. The characteristic C-H stretches of the aldehyde group are expected around 2820 and 2720 cm⁻¹.[6][7]

-

C=O Stretch: A strong absorption band around 1670 cm⁻¹ is indicative of the carbonyl stretching vibration of the aldehyde group. The conjugation with the thiophene ring lowers the frequency from that of a saturated aldehyde.[7][8]

-

C=C Stretch: The C=C stretching vibrations of the thiophene ring are expected to appear around 1540 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the tertiary amine in the pyrrolidine ring is expected to show a medium intensity band around 1150 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.28 g/mol ). The fragmentation pattern will likely be dominated by cleavages at the bonds adjacent to the heteroatoms (sulfur and nitrogen) and the carbonyl group.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Major Fragments:

-

m/z = 195 (M⁺): The molecular ion peak.

-

m/z = 194 ([M-H]⁺): Loss of a hydrogen radical, likely from the methylene bridge or the aldehyde.

-

m/z = 166 ([M-CHO]⁺): Loss of the formyl radical.

-

m/z = 80 (C₅H₆N⁺): A prominent peak resulting from the cleavage of the bond between the thiophene ring and the methylene group, forming the stable pyrrolidinylmethyl cation. This is often a significant fragmentation pathway for N-benzyl-like structures.[10]

-

m/z = 111 (C₅H₃OS⁺): A fragment corresponding to the thiophene-2-carbaldehyde radical cation, resulting from the same cleavage.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These protocols are based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.[2]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are typically used. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.[2]

-

-

Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Data Acquisition: Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound, as predicted from the analysis of analogous structures, provides a clear and consistent picture of its molecular architecture. The characteristic signals in the NMR, IR, and MS spectra are directly attributable to the aldehyde, substituted thiophene, and pyrrolidine moieties. This guide serves as a foundational reference for the characterization of this and related compounds, enabling researchers to confidently identify and utilize this important chemical entity in their scientific endeavors. The principles of spectral interpretation and the provided experimental guidelines are broadly applicable in the field of organic and medicinal chemistry.

References

-

Musumarra, G., & Ballistreri, F. P. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance, 14(5), 384–391. Available at: [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(10), 2617-2618. Available at: [Link]

-

IR Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Available at: [Link]

-

IR Spectroscopy Spectra. Scribd. Available at: [Link]

-

Studies of Substituent Effects by Carbon-13 NMR Spectroscopy. Thiophene and Furan Chalcone Analogues. Lookchem. Available at: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor. YouTube. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Thiophene-2-aldehyde. SpectraBase. Available at: [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available at: [Link]

-

mass spectrometry: tropylium ion. YouTube. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

This compound. Amazon S3. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sci-Hub. Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues / Organic Magnetic Resonance, 1980 [sci-hub.ru]

- 4. academic.oup.com [academic.oup.com]

- 5. rsc.org [rsc.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Biological Activity Screening of Novel Thiophene Derivatives

Introduction: The Versatility of the Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives have emerged as a cornerstone in the field of medicinal chemistry.[1][2][3] This prominence is attributed to the thiophene ring's unique physicochemical properties, which allow for a wide range of structural modifications.[4] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles, making thiophene a "privileged scaffold" for the development of novel therapeutic agents.[5] Researchers have successfully synthesized a vast library of thiophene derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][6][7]

The biological activity of a thiophene derivative is profoundly influenced by the nature and position of its substituents.[1][2] This structure-activity relationship (SAR) is a critical area of investigation, as it guides the rational design of more potent and selective drug candidates.[8][9] This guide provides a comprehensive overview of the core methodologies and strategic considerations for the biological activity screening of novel thiophene derivatives, with a focus on scientifically rigorous and validated protocols.

Part 1: A Strategic Framework for Biological Activity Screening

A logical and stepwise approach is paramount to efficiently and effectively screen a library of novel thiophene derivatives. The following workflow outlines a general cascade, which can be adapted based on the specific therapeutic goals.

Caption: A general workflow for the biological screening of novel thiophene derivatives.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[10] Thiophene derivatives have shown considerable promise in this area.[8][11][12]

Antibacterial Activity

A primary screen for antibacterial activity often involves agar diffusion-based methods due to their cost-effectiveness and simplicity.[13]

Protocol 1: Agar Disk-Diffusion Method

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a McFarland turbidity standard (typically 0.5).[14]

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.

-

Application of Thiophene Derivatives: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the thiophene derivative dissolved in a suitable solvent (e.g., DMSO). The solvent alone should be used as a negative control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[13]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of a compound that inhibits visible microbial growth.[15]

-

Preparation of Compound Dilutions: A serial two-fold dilution of each thiophene derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15] This can be determined visually or by using a plate reader.

Data Presentation: Antibacterial Activity of Thiophene Derivatives

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Thiophene-A | 18 | 15 | 16 | 32 |

| Thiophene-B | 22 | 19 | 8 | 16 |

| Thiophene-C | 12 | 10 | 64 | >128 |

| Ciprofloxacin | 30 | 28 | 1 | 0.5 |

Antifungal Activity

Screening for antifungal activity follows similar principles to antibacterial screening, with modifications to the growth medium and incubation conditions to suit fungal growth.

Protocol 3: Antifungal Susceptibility Testing via Broth Microdilution

This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Fungal Strain Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh cultures.[16]

-

Inoculum Preparation: A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a specific concentration using a hemocytometer or spectrophotometer.[16]

-

Microdilution Assay: A serial dilution of the thiophene derivatives is prepared in a 96-well plate with RPMI 1640 medium.[17]

-

Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the drug-free control.[18]

Part 3: Anticancer Activity Screening

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1][2][9]

In Vitro Cytotoxicity Assays

The initial step in screening for anticancer activity is to assess the cytotoxicity of the compounds against various cancer cell lines.

Protocol 4: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[19]

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in a 96-well plate and allowed to adhere overnight.[20]

-

Compound Treatment: The cells are treated with various concentrations of the thiophene derivatives for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[21]

Data Presentation: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | Selectivity Index (Normal Cells/Cancer Cells) |

| Thiophene-D | 12.5 | 8.2 | >10 |

| Thiophene-E | 5.8 | 3.1 | >20 |

| Thiophene-F | 25.1 | 19.7 | 5 |

| Doxorubicin | 0.5 | 0.8 | ~1 |

Mechanism of Action: Apoptosis and Cell Cycle Analysis

For promising cytotoxic compounds, it is crucial to investigate the underlying mechanism of cell death.

Caption: A potential mechanism of action for anticancer thiophene derivatives.

Protocol 5: Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Cancer cells are treated with the thiophene derivative at its IC50 concentration for a predetermined time.

-

Cell Staining:

-

For Apoptosis: Cells are stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptosis and necrosis).

-

For Cell Cycle: Cells are fixed and stained with a DNA-binding dye like PI.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G0/G1, S, G2/M).[21]

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and thiophene derivatives have shown potential as anti-inflammatory agents.[2]

In Vitro Anti-inflammatory Assays

Protocol 6: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Induction of Inflammation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide (NO).[22]

-

Compound Treatment: The cells are co-treated with LPS and various concentrations of the thiophene derivatives.

-

NO Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[23]

-

Calculation of Inhibition: The percentage of NO inhibition by the thiophene derivative is calculated relative to the LPS-treated control.

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | NO Inhibition (%) at 10 µM | IC50 for NO Inhibition (µM) |

| Thiophene-G | 75 | 5.2 |

| Thiophene-H | 62 | 8.9 |

| Thiophene-I | 35 | 21.4 |

| Dexamethasone | 90 | 0.1 |

Conclusion: From Screening to Lead Optimization

The biological activity screening of novel thiophene derivatives is a critical and multifaceted process in drug discovery. The methodologies outlined in this guide provide a robust framework for identifying and characterizing promising compounds. It is imperative to remember that these are initial screening steps. Positive "hits" from these assays must undergo further rigorous evaluation, including in vivo efficacy studies, pharmacokinetic profiling, and toxicological assessments, to progress towards a viable clinical candidate. The iterative process of synthesis, screening, and SAR analysis remains the cornerstone of developing the next generation of thiophene-based therapeutics.

References

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved from [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). YouTube. Retrieved from [Link]

-

Synthesis and Biological Screening of Thiophene Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved from [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. Retrieved from [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (n.d.). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

-

(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (n.d.). ASM Journals. Retrieved from [Link]

-

Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (n.d.). PubMed Central. Retrieved from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. Retrieved from [Link]

-

Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. (n.d.). MDPI. Retrieved from [Link]

-

Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. longdom.org [longdom.org]

- 23. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the In Silico Prediction of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde Properties

Abstract

In the landscape of modern drug discovery and development, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount.[1] In silico computational methodologies provide a powerful framework for achieving this, offering critical insights that guide synthesis, optimization, and experimental testing, thereby reducing costs and accelerating timelines.[1][2] This technical guide presents a comprehensive, methodology-focused exploration of the in silico characterization of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde, a molecule possessing a thiophene scaffold known for its pharmacological versatility.[3][4][5] While this compound serves as a versatile building block in synthetic chemistry, this guide treats it as a novel lead candidate to illustrate a robust predictive workflow.[3] We will dissect the process of predicting its fundamental physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities. The protocols and rationale described herein are designed to provide researchers, scientists, and drug development professionals with a field-proven blueprint for the computational evaluation of small molecules.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic or safety profiles discovered late in development.[6][7] The integration of computational, or in silico, tools at the earliest stages of research is a strategic imperative to mitigate this risk.[1][6] By constructing a detailed "virtual" profile of a molecule, we can identify potential liabilities and opportunities for optimization before significant resources are committed to laboratory synthesis and testing.[1]

This compound is a compound of interest due to its thiophene core, a privileged scaffold in medicinal chemistry, and its reactive aldehyde and pyrrolidine functionalities, which offer avenues for further chemical modification.[3][8] This guide will use this molecule as a practical case study to demonstrate a comprehensive in silico evaluation workflow.

The core philosophy of this guide is built on three pillars:

-

Methodological Rationale: Explaining not just what to do, but why a particular computational model or descriptor is chosen.

-

Predictive Confidence: Emphasizing the importance of understanding the applicability domain of a model and using multiple, complementary methods to increase the reliability of predictions.[9]

-

Actionable Insights: Translating raw computational data into a coherent narrative that informs decision-making in a drug discovery project.

Foundational Analysis: Physicochemical Property Prediction

The physicochemical properties of a molecule are the bedrock upon which its biological activity is built. They govern solubility, permeability, and interactions with biological targets.[10] Our analysis begins here, using established computational models to predict key descriptors for this compound.

Key Physicochemical Descriptors

We will focus on the following critical properties:

-

Molecular Weight (MW): A fundamental parameter influencing size and diffusion.

-

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is crucial for membrane permeability and metabolic stability.

-

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which correlates with its ability to cross cell membranes.

-

Aqueous Solubility (logS): A critical factor for oral bioavailability and formulation.

-

pKa (Acid/Base Dissociation Constant): Determines the ionization state of a molecule at physiological pH, affecting its solubility, permeability, and target binding.

Computational Workflow and Rationale

The prediction of these properties relies on quantitative structure-property relationship (QSPR) models, which are often derived from large experimental datasets.[11] Numerous software platforms, both commercial and open-source, implement these models.[11][12][13]

Experimental Protocol: Physicochemical Property Prediction

-

Input Structure: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=Cc1scc(CN2CCCC2)c1.

-

Tool Selection: Utilize a validated software suite such as ACD/Percepta, ChemDraw Professional, or an open-access platform like the Virtual Computational Chemistry Laboratory or ADMET-AI.[12][13][14][15]

-

Property Calculation: Submit the SMILES string to the selected platform's physicochemical property prediction module. These tools typically employ a fragment-based approach, where the contribution of different molecular fragments to a given property is summed based on empirical data.[13]

-

Data Aggregation: Record the predicted values for MW, logP, TPSA, logS, and pKa.

-

Cross-Validation (Trustworthiness): To enhance confidence, repeat the predictions using a second, independent software tool that may use a different underlying algorithm (e.g., a whole-molecule approach vs. a fragment-based one). Compare the results; consensus between different models strengthens the prediction.

Predicted Physicochemical Profile

The following table summarizes the predicted properties for our target molecule. These values are representative outputs from common prediction algorithms.

| Property | Predicted Value | Implication in Drug Discovery |

| Molecular Weight | ~195.27 g/mol | Well within the range for "Lipinski's Rule of Five" (<500), suggesting good potential for oral bioavailability. |

| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility. |

| TPSA | ~30 - 40 Ų | Below the typical cutoff of 140 Ų, suggesting good potential for cell membrane permeability. |

| Aqueous Solubility (logS) | -2.0 to -3.0 | Predicts moderate to good aqueous solubility, which is favorable for absorption. |

| pKa (most basic) | ~8.5 - 9.5 | The pyrrolidine nitrogen is predicted to be basic. At physiological pH (~7.4), a significant portion of the molecule will be protonated, which can enhance solubility but may reduce passive diffusion across membranes. |

Pharmacokinetic Profiling: The ADMET Workflow

A drug candidate with excellent potency at its target is of little use if it cannot reach that target in sufficient concentration or if it is toxic.[6] The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a cornerstone of drug development. In silico ADMET prediction is a critical filtering step in modern drug discovery.[7][16]

The ADMET Prediction Cascade

The workflow for predicting the ADMET profile involves a series of computational models, many of which are based on machine learning and trained on extensive experimental data.[17][18]

Caption: The in silico ADMET prediction workflow.

Step-by-Step ADMET Prediction Protocol

Experimental Protocol: ADMET Prediction

-

Platform Selection: Choose a comprehensive ADMET prediction platform. Options include commercial suites like ADMET Predictor® or Discovery Studio, and web-based servers like ADMET-AI or pkCSM.[6][14][17] These platforms house dozens of curated models for various endpoints.[17]

-

Submission: Input the SMILES string of this compound into the platform.

-

Model Execution: Run the full suite of available ADMET models. Key predictions to analyze include:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4) and substrate potential.

-

Toxicity: Ames mutagenicity, hERG potassium channel blockade (cardiotoxicity risk), and Drug-Induced Liver Injury (DILI).[19]

-

-

Results Analysis & Trustworthiness:

-

For each prediction, examine the associated confidence score or applicability domain index provided by the software. This is crucial for assessing the reliability of the prediction.[11]

-

Synthesize the individual data points into a holistic risk assessment.

-

Predicted ADMET Profile and Scientific Rationale

| ADMET Parameter | Predicted Outcome | Rationale and Implication |

| Absorption (HIA) | High probability | The molecule's favorable physicochemical properties (low MW, moderate lipophilicity, good TPSA) align with the characteristics of well-absorbed compounds. |

| Distribution (BBB) | Low to Moderate Probability | While the molecule is relatively small, the TPSA and potential for protonation at physiological pH may limit passive diffusion across the tight junctions of the blood-brain barrier. |

| Metabolism (CYP) | Potential for Metabolism; Low risk of inhibition | The thiophene ring is a known site for oxidative metabolism by CYP enzymes. The aldehyde group could also be oxidized or reduced. The overall structure does not contain common motifs known to be potent CYP inhibitors. |

| Toxicity (Ames) | Low probability of mutagenicity | The structure lacks common structural alerts (e.g., aromatic nitro groups, alkylating agents) that are strongly associated with mutagenicity.[21] |

| Toxicity (hERG) | Low to Moderate risk | The presence of a basic nitrogen and a certain degree of lipophilicity are features found in some hERG blockers. This requires careful monitoring and is a key parameter to test experimentally. |

| Toxicity (DILI) | Low risk | The molecule does not contain functionalities commonly associated with reactive metabolite formation that leads to liver injury, such as aniline or furan rings. However, thiophenes can sometimes form reactive metabolites. |

Biological Activity and Target Prediction

While the primary focus of this guide is on the molecule's intrinsic properties, in silico methods can also generate hypotheses about its potential biological targets. This is particularly useful when screening new chemical entities.

Ligand-Based and Structure-Based Approaches

Two main computational strategies are employed for target prediction:[16][22]

-

Ligand-Based (Chemical Similarity): This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.[16] Algorithms search databases of known bioactive compounds to find those that are most similar to the query molecule.

-

Structure-Based (Reverse Docking): If the 3D structure of the query molecule is modeled, it can be computationally "docked" against a library of 3D protein structures.[23][24] High-scoring interactions suggest potential protein targets.

Caption: Workflow for in silico biological target prediction.

Experimental Protocol: Target Prediction

-

Tool Selection: Utilize web servers designed for target prediction, such as SwissTargetPrediction (ligand-based) or PharmMapper (structure-based/pharmacophore).

-

Ligand-Based Search:

-

Submit the SMILES string to the SwissTargetPrediction server.

-

The server will calculate 2D and 3D fingerprints of the molecule and compare them against a library of known active compounds.

-

Analyze the resulting list of predicted targets, paying close attention to the probability scores.

-

-

Structure-Based Search (Optional but Recommended):

-

Generate a 3D conformer of the molecule using software like RDKit or Open Babel.

-

Submit the 3D structure to a reverse docking server.

-

The server will screen the molecule against a vast collection of protein binding sites.

-

Review the top-ranked protein-ligand complexes for plausible binding interactions.

-

-

Hypothesis Integration: Consolidate the results from both methods. Targets that are predicted by multiple, orthogonal approaches represent the most robust hypotheses for experimental validation.

Conclusion and Strategic Outlook

This guide has outlined a comprehensive in silico workflow for the characterization of this compound. The predictive analysis suggests that this molecule possesses a promising drug-like profile: it has favorable physicochemical properties for oral absorption, a low predicted risk for common toxicities like mutagenicity, and a manageable set of potential liabilities (e.g., hERG blockade) that can be addressed through targeted experimental testing.

The power of this in silico approach lies in its ability to build a multi-faceted, data-driven profile of a molecule before it is even synthesized.[1] This predictive assessment is not a replacement for experimental validation but rather a critical tool for prioritizing candidates, guiding medicinal chemistry efforts, and designing efficient, focused experimental plans. By embracing these computational methodologies, research organizations can enhance the quality of their lead candidates and increase the overall efficiency of the drug discovery pipeline.

References

- ACD/PhysChem Suite. (n.d.). SoftwareOne Marketplace.

- ADMET Predictor®. (n.d.). Simulations Plus.

- Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.

- In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest.

- ADMET Predictions. (n.d.). Deep Origin.

- ADMET Predictive Models. (2025, January 30). Aurigene Pharmaceutical Services.

- ADMET-AI. (n.d.).

- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, March 28). Portal.

- Computational Approaches in Drug Discovery and Development. (n.d.). Walsh Medical Media.

- In silico toxicology protocols. (n.d.). PMC - NIH.

- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.

- On-line Software. (n.d.). Virtual Computational Chemistry Laboratory.

- ChemDraw. (n.d.). Revvity Signals Software.

- Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. (n.d.). PMC - NIH.

- Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (2024). Zhang, X.

- Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025, September 14).

- Computational chemistry in structure-based drug design. (2025, December 13). ResearchGate.

- In silico toxicology: Computational methods for the prediction of chemical toxicity. (2025, August 6). ResearchGate.

- Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (2024, September 5). Eman Publishing.

- In Silico Prediction of Drug Properties. (2009, January 1). Bentham Science.

- This compound. (n.d.). Chem-Impex.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC - NIH.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central.

- Synthesis of thiophene and Their Pharmacological Activity. (2025, August 9). ResearchGate.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. publishing.emanresearch.org [publishing.emanresearch.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. platform.softwareone.com [platform.softwareone.com]

- 12. acdlabs.com [acdlabs.com]

- 13. On-line Software [vcclab.org]

- 14. ADMET-AI [admet.ai.greenstonebio.com]

- 15. ChemDraw | Revvity Signals Software [revvitysignals.com]

- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 18. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 19. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portal.valencelabs.com [portal.valencelabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 23. jpscc.samipubco.com [jpscc.samipubco.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Pyrrolidinyl-Substituted Thiophenes as AKT Kinase Inhibitors

Introduction: The Therapeutic Promise of Targeting AKT

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent hallmark of various human cancers, making AKT a highly attractive target for therapeutic intervention. The development of potent and selective AKT inhibitors is a key focus in modern oncology drug discovery. Among the diverse chemical scaffolds explored, pyrrolidinyl-substituted thiophenes have emerged as a promising class of AKT inhibitors, demonstrating significant potency and cellular activity.[3]

This technical guide provides a detailed exploration of the mechanism of action of a specific class of these compounds: 5-pyrrolopyridinyl-2-thiophenecarboxamides . We will delve into their molecular interactions with the AKT kinase domain, analyze the structure-activity relationships that govern their potency, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery and development.

Molecular Mechanism of Action: Targeting the ATP-Binding Pocket of AKT

The primary mechanism by which 5-pyrrolopyridinyl-2-thiophenecarboxamides exert their biological effect is through the direct inhibition of the kinase activity of all three AKT isoforms (AKT1, AKT2, and AKT3). These compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of AKT. This binding event prevents the phosphorylation of AKT's downstream substrates, thereby abrogating the pro-survival and pro-proliferative signals of the pathway.[3]

A significant breakthrough in understanding the precise molecular interactions was the elucidation of a co-crystal structure of a lead compound from this series with the kinase domain of AKT2.[3] This structural information has been instrumental in guiding the structure-activity relationship (SAR) studies and the subsequent optimization of these inhibitors.

The binding of these thiophene-based inhibitors is characterized by a network of hydrogen bonds and hydrophobic interactions within the ATP-binding site. Key interactions, as inferred from related kinase inhibitor co-crystal structures, likely involve:

-

Hinge-Binding: The pyridine or a related nitrogen-containing heterocycle often forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for ATP-competitive inhibitors.

-

Hydrophobic Pockets: The thiophene ring and the pyrrolidine moiety are positioned to occupy hydrophobic pockets within the active site, contributing to the binding affinity.

-

Gatekeeper Residue Interaction: The nature of the substituent on the thiophene and pyrrolidine rings can influence interactions with the "gatekeeper" residue, which plays a crucial role in determining inhibitor selectivity.

The inhibition of AKT kinase activity leads to a downstream cascade of effects, most notably the reduced phosphorylation of key substrates such as Glycogen Synthase Kinase 3 Beta (GSK3β) and PRAS40. The phosphorylation status of these downstream effectors serves as a reliable biomarker for assessing the cellular potency of these inhibitors.[3]

Signaling Pathway Overview

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for the 5-pyrrolopyridinyl-2-thiophenecarboxamide inhibitors.

Structure-Activity Relationship (SAR) Exploration